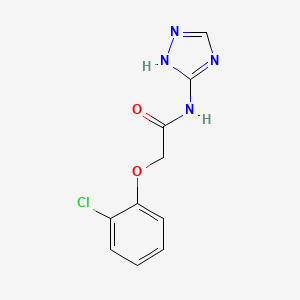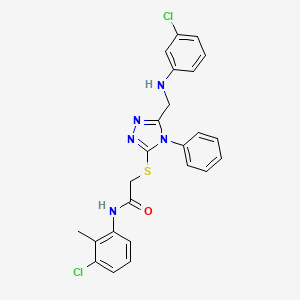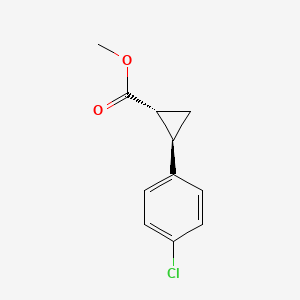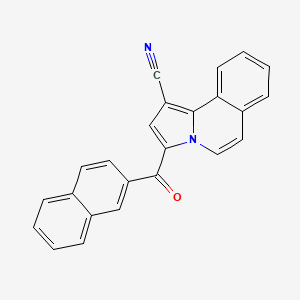
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is an organic compound that features a chlorophenoxy group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of both the chlorophenoxy and triazole moieties suggests it may exhibit unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Reaction with 4H-1,2,4-triazole: The acyl chloride is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antifungal, antibacterial, or herbicidal properties due to the presence of the triazole ring, which is known for such activities
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, suggesting that this compound could be a lead compound for the development of new therapeutics.
Industry
Industrially, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the chlorophenoxy group may interact with cellular membranes or proteins, disrupting their function.
類似化合物との比較
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Lacks the triazole ring, making it less versatile in biological applications.
N-(4H-1,2,4-triazol-3-yl)acetamide: Lacks the chlorophenoxy group, which may reduce its biological activity.
2-(4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the combination of the chlorophenoxy and triazole groups, which may confer a broader range of biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
InChIキー |
JNLCNTTUNFAIBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)



![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)


![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
